Cas no 1404825-01-9 (2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)
![2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid structure](https://ja.kuujia.com/scimg/cas/1404825-01-9x500.png)
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 2-([(BENZYLOXY)CARBONYL]AMINO)HEX-4-YNOIC ACID
- 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid
- 2-(phenylmethoxycarbonylamino)hex-4-ynoic acid
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- インチ: 1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3,(H,15,18)(H,16,17)
- InChIKey: PNPUIGZOJVEJSI-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)O)CC#CC)=O)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 75.6
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6519-0.25g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 95%+ | 0.25g |
$451.0 | 2023-09-06 | |
Enamine | EN300-1217962-0.25g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 0.25g |
$683.0 | 2023-07-10 | ||
Life Chemicals | F2147-6519-0.5g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 95%+ | 0.5g |
$475.0 | 2023-09-06 | |
TRC | B188971-500mg |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 500mg |
$ 475.00 | 2022-06-07 | ||
Enamine | EN300-1217962-500mg |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 500mg |
$946.0 | 2023-10-02 | ||
Enamine | EN300-1217962-10000mg |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 10000mg |
$4236.0 | 2023-10-02 | ||
Life Chemicals | F2147-6519-1g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 95%+ | 1g |
$501.0 | 2023-09-06 | |
Life Chemicals | F2147-6519-2.5g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 95%+ | 2.5g |
$1002.0 | 2023-09-06 | |
Enamine | EN300-1217962-2.5g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 2.5g |
$1454.0 | 2023-07-10 | ||
Enamine | EN300-1217962-10.0g |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid |
1404825-01-9 | 10.0g |
$3191.0 | 2023-07-10 |
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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10. Back matter
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acidに関する追加情報
Introduction to 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic Acid (CAS No. 1404825-01-9)
2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid, identified by the CAS number 1404825-01-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hexynoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the nitrogen atom at the second position. The presence of the Cbz group, a well-known protecting group in peptide synthesis, suggests its potential applications in medicinal chemistry and drug design.
The molecular structure of 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid is notable for its combination of functional groups. The hexynoic acid moiety provides a platform for further chemical modifications, while the Cbz group adds versatility to the molecule's reactivity and stability. Recent studies have highlighted the importance of such compounds in the development of bioactive agents, particularly in the context of peptide-based therapeutics.
One of the key areas of research involving this compound is its role in peptide synthesis. The Cbz group serves as an effective protecting group for amino acids, ensuring stability during synthesis and facilitating precise control over the formation of peptide bonds. This has led to increased interest in using 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid as a building block in the construction of complex peptide structures.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug delivery systems. The presence of a hexynoic acid backbone allows for the incorporation of various functional groups, enabling targeted drug delivery and improved bioavailability. Recent advancements in click chemistry have further enhanced the utility of such compounds, as they can be readily modified to include additional functionalities.
The synthesis of 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Researchers have recently developed more efficient routes to this compound, leveraging advancements in catalysis and green chemistry principles. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemical practices.
The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated that derivatives of 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid exhibit promising anti-inflammatory and antioxidant properties, suggesting their potential application in treating chronic diseases such as arthritis and neurodegenerative disorders.
In conclusion, 2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid (CAS No. 1404825-01-9) is a versatile compound with diverse applications in organic synthesis, medicinal chemistry, and drug development. Its unique structure and functional groups make it an invaluable tool for researchers seeking to design novel bioactive agents. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing therapeutic interventions.
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